Evaluated HDAC Inhibition by a Structurally Related Derivative Informs on Potential Applications for the 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol Scaffold
While no direct HDAC inhibition data is available for 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol itself, a closely related analog, N-hydroxy-3-(1-(3-hydroxypropyl)-2-isopropyl-1H-benzo[d]imidazol-5-yl)acrylamide (CHEMBL474547), has been evaluated. This analog, which shares the core N1-isopropyl-2-(3-hydroxypropyl)benzimidazole structure of CAS 305347-71-1 but with an additional 5-substituent and an N-hydroxyacrylamide warhead, demonstrated an IC50 of 1,670 nM in a BIOMOL fluorescent-based HDAC activity assay [1]. This data point suggests that the core scaffold present in 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol can be functionalized to engage HDAC enzymes. Therefore, researchers exploring HDAC inhibition can consider CAS 305347-71-1 as a potential starting point or core scaffold for developing more potent and selective inhibitors, as evidenced by the activity of its closely related derivative [1].
| Evidence Dimension | Inhibitory activity against HDAC (class not specified) |
|---|---|
| Target Compound Data | N/A (Data is for a derivative) |
| Comparator Or Baseline | N-hydroxy-3-(1-(3-hydroxypropyl)-2-isopropyl-1H-benzo[d]imidazol-5-yl)acrylamide (CHEMBL474547): IC50 = 1,670 nM |
| Quantified Difference | N/A |
| Conditions | BIOMOL fluorescent-based HDAC activity assay in 96-well format |
Why This Matters
This data provides a scientific rationale for procuring 3-(1-Propan-2-ylbenzimidazol-2-yl)propan-1-ol as a versatile scaffold for medicinal chemistry programs targeting HDAC enzymes.
- [1] BindingDB. (2019). BDBM50248260 (CHEMBL474547). HDAC IC50 Data. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearchmarvin.jsp?compound=1-isopropyl-2-(3-hydroxypropyl)benzimidazole View Source
